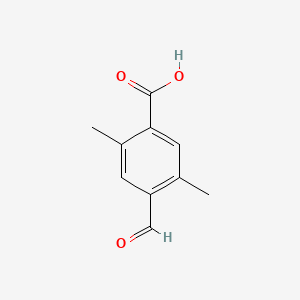

4-Formyl-2,5-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-2,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEUQHBVWXJOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Formyl 2,5 Dimethylbenzoic Acid and Its Functional Analogues

Precision Synthesis Approaches for Formyl- and Carboxyl-Bearing Arenes

The controlled introduction of formyl and carboxyl groups onto a dimethylated benzene (B151609) scaffold requires careful consideration of the directing effects of the existing substituents and the choice of synthetic methodology to achieve the desired regioselectivity.

Chemo- and Regioselective Formylation Strategies for Dimethylbenzoic Acid Derivatives

The direct formylation of 2,5-dimethylbenzoic acid to yield 4-Formyl-2,5-dimethylbenzoic acid presents a significant challenge due to the electronic and steric influences of the methyl and carboxyl groups. The carboxyl group is a deactivating meta-director, while the methyl groups are activating ortho- and para-directors. This complex interplay can lead to a mixture of products or a lack of reactivity at the desired C4 position.

Classical formylation methods, such as the Vilsmeier-Haack and Reimer-Tiemann reactions, are generally more effective on electron-rich aromatic systems. scielo.org.mxrsc.orgnih.govresearchgate.net The Vilsmeier-Haack reaction, which employs a substituted formamide (B127407) and phosphorus oxychloride to generate the Vilsmeier reagent, typically requires activated arenes like phenols or anilines for efficient formylation. nih.govacs.org The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution to generate dichlorocarbene, is primarily used for the ortho-formylation of phenols. rsc.orgacs.org A potential, albeit indirect, route could involve the Reimer-Tiemann formylation of 2,5-dimethylphenol (B165462) to introduce a formyl group, followed by the oxidation of the methyl group to a carboxylic acid. However, controlling the regioselectivity of the initial formylation and the subsequent selective oxidation of one of the two methyl groups would be challenging.

A more modern approach involves the directed ortho-metalation (DoM) of a protected form of 2,5-dimethylbenzoic acid, followed by quenching with a formylating agent. However, the steric hindrance from the two ortho-methyl groups can significantly impact the efficiency of such reactions. For instance, a study on the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure of a 2,5-dimethyl substituted Weinreb amide resulted in a low yield of the desired product, which was attributed to the steric bulk of the ortho-methyl substituents. rsc.org

| Formylation Strategy | Description | Potential Challenges for this compound Synthesis |

| Vilsmeier-Haack Reaction | Formylation of electron-rich arenes using a substituted formamide and POCl₃. scielo.org.mxnih.gov | 2,5-dimethylbenzoic acid is not sufficiently activated; potential for multiple products. |

| Reimer-Tiemann Reaction | Ortho-formylation of phenols using chloroform and a strong base. rsc.orgacs.org | Requires starting from 2,5-dimethylphenol; subsequent oxidation of a methyl group needed. |

| Directed ortho-Metalation (DoM) | Lithiation directed by a functional group, followed by reaction with an electrophile. mdpi.com | Steric hindrance from the two ortho-methyl groups can lead to low yields. rsc.org |

Controlled Carboxylation Methodologies Applied to Formyl-Dimethylbenzene Scaffolds

An alternative strategy to synthesize this compound is to introduce the carboxyl group onto a pre-functionalized 2,5-dimethylbenzaldehyde (B165460) scaffold.

The Kolbe-Schmitt reaction is a well-established industrial process for the ortho-carboxylation of phenols, involving the reaction of a phenoxide with carbon dioxide under pressure. nih.govrsc.orgnih.govnih.govnih.gov This could be envisioned as a route starting from 2,5-dimethylphenol, where carboxylation would be directed to the ortho position to yield a hydroxybenzoic acid derivative. Subsequent oxidation of the phenol (B47542) and the desired methyl group would be necessary, adding complexity to the synthetic sequence.

More direct carboxylation approaches of aryl halides or triflates using carbon dioxide as a C1 source have been developed. nih.gov For example, starting from 4-bromo-2,5-dimethylbenzaldehyde, a palladium- or copper-catalyzed carboxylation could potentially be employed to introduce the carboxylic acid group at the 4-position. acs.org

| Carboxylation Strategy | Description | Applicability to this compound Synthesis |

| Kolbe-Schmitt Reaction | Carboxylation of phenoxides with CO₂ under pressure. nih.govrsc.orgnih.gov | Indirect route starting from 2,5-dimethylphenol, requiring subsequent oxidation steps. |

| Catalytic Carboxylation | Transition metal-catalyzed reaction of aryl halides/triflates with CO₂. nih.gov | A potential direct route starting from 4-halo-2,5-dimethylbenzaldehyde. |

Convergent and Divergent Synthetic Routes to Ortho- and Di-ortho-Substituted Benzaldehydes and Benzoic Acids

The synthesis of complex molecules like this compound and its functional analogues can be strategically planned using convergent or divergent approaches. scite.ai

A convergent synthesis would involve the preparation of two or more fragments of the target molecule separately, which are then coupled together in the later stages of the synthesis. For this compound, a possible convergent approach could involve the coupling of a suitably functionalized aromatic ring containing the dimethyl substitution pattern with separate precursors for the formyl and carboxyl groups, or a fragment already containing one of these groups.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. scite.ainih.gov Starting from 2,5-dimethylbenzoic acid or 2,5-dimethylbenzaldehyde, a divergent approach could be employed to introduce a variety of functional groups at different positions on the aromatic ring, leading to a range of functional analogues of the target molecule. For example, selective halogenation of the aromatic ring could be followed by various cross-coupling reactions to introduce different substituents.

Catalytic Systems in the Synthesis of Substituted Aromatic Carboxylic Acids and Benzaldehydes

Modern catalytic systems offer powerful tools for the efficient and selective synthesis of functionalized aromatic compounds, including those with formyl and carboxyl groups.

Transition Metal-Catalyzed Transformations for C-H Activation and Functionalization (e.g., Palladium, Rhodium, Ruthenium catalysis for annulative coupling)

Transition metal-catalyzed C-H activation has emerged as a step-economical strategy for the direct functionalization of arenes. nih.govacs.orgnih.govresearchgate.netyoutube.com

Palladium-catalyzed reactions are widely used for the synthesis of aromatic aldehydes from aryl halides. researchgate.netrsc.orgrsc.orgacs.org These methods often employ a carbon monoxide source or a surrogate, along with a hydride donor. Such a strategy could be applied to a halogenated 2,5-dimethylbenzoic acid derivative to install the formyl group.

Rhodium-catalyzed C-H carboxylation of arenes with carbon dioxide has been demonstrated, offering a direct route to benzoic acids. rsc.orgacs.orgscite.ainih.govrsc.orgmdpi.com While this has been shown for simple arenes, its application to more complex, substituted systems like dimethylbenzoic acid would require careful optimization to control regioselectivity.

Ruthenium-catalyzed C-H functionalization of benzoic acids has also been reported, including arylation and chalcogenation. nih.govnih.govacs.orgrsc.orgacs.org The carboxylate group can act as a directing group for ortho-C-H activation, which could be exploited in the synthesis of functional analogues of this compound.

| Catalyst | Transformation | Relevance to Synthesis |

| Palladium | Synthesis of aldehydes from aryl halides. rsc.orgrsc.org | Potential for formylating a halogenated 2,5-dimethylbenzoic acid derivative. |

| Rhodium | Direct C-H carboxylation of arenes with CO₂. rsc.orgscite.ainih.gov | A possible, though potentially unselective, route to the target molecule. |

| Ruthenium | C-H functionalization of benzoic acids. acs.orgrsc.orgacs.org | Useful for synthesizing ortho-functionalized analogues. |

Organocatalytic and Biocatalytic Approaches to Aromatic Aldehyde and Carboxylic Acid Formation

In recent years, organocatalysis and biocatalysis have gained prominence as greener and more sustainable alternatives to metal-based catalysis.

Organocatalytic formylation reactions have been developed, for instance, the formylation of boronic acids with glyoxylic acid. nih.govresearchgate.net This strategy could be applied to a boronic acid derivative of 2,5-dimethylbenzoic acid.

Biocatalytic approaches offer high selectivity under mild conditions. nih.govrsc.orgnih.gov Enzymes such as benzaldehyde (B42025) lyases can be used for the synthesis of aromatic aldehydes. scielo.org.mx Furthermore, enzymatic carboxylation of phenols to produce hydroxybenzoic acids has been demonstrated, which could serve as an initial step in a multi-step synthesis of the target compound. nih.govacs.orgmdpi.comnih.govconsensus.app While direct biocatalytic synthesis of this compound is not yet reported, the development of novel enzymes or the engineering of existing ones could open up this possibility in the future.

| Approach | Transformation | Potential Application |

| Organocatalysis | Formylation of boronic acids. nih.govresearchgate.net | Synthesis from a boronic acid derivative of 2,5-dimethylbenzoic acid. |

| Biocatalysis | Synthesis of benzaldehydes and carboxylation of phenols. scielo.org.mxmdpi.comnih.gov | Green and selective methods for producing key intermediates. |

Principles of Green Chemistry in the Design and Optimization of Synthetic Pathways (e.g., photoredox catalysis, sustainable solvents, atom economy)

The design and optimization of synthetic pathways for specialty chemicals like this compound are increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mun.caresearchgate.net Key considerations in this context include the adoption of advanced catalytic methods like photoredox catalysis, the use of sustainable solvents, and a focus on maximizing atom economy.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and energy-efficient alternatives to traditional methods that often require high temperatures or harsh reagents. nih.gov This approach uses photocatalysts that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under gentle conditions. organic-chemistry.org

For the synthesis of functionalized aromatic aldehydes and carboxylic acids, photoredox catalysis offers several potential advantages:

Direct C-H Functionalization: It can enable the direct introduction of a formyl group onto an aromatic ring, potentially bypassing multiple steps involving pre-functionalized substrates. nih.gov

Mild Reaction Conditions: Reactions are often conducted at room temperature, reducing the energy consumption associated with heating. rsc.org

Alternative Precursors: It allows for the use of carboxylic acids, α-oxo carboxylic acids, or even aldehydes as radical precursors for various transformations. nih.govorganic-chemistry.org

A hypothetical application in the synthesis of this compound could involve the photoredox-catalyzed formylation of 2,5-dimethylbenzoic acid. Alternatively, a visible-light-mediated selective oxidation of a precursor like 2,5,4-trimethylbenzoic acid could be envisioned. A recent study demonstrated a synergistic approach combining enamine, photoredox, and cobalt catalysis for the synthesis of aromatic aldehydes from saturated precursors, highlighting the innovative strategies enabled by this technology. nih.govmanchester.ac.uk

Sustainable Solvents

Solvents constitute a significant portion of the mass and environmental impact of typical chemical processes. acs.orgskpharmteco.com The fifth principle of green chemistry specifically advocates for the use of safer solvents and auxiliaries, encouraging their elimination or replacement with innocuous alternatives. skpharmteco.com Traditional volatile organic compounds (VOCs) are being progressively replaced by greener options. researchgate.net

The selection of a solvent involves balancing chemical compatibility with environmental and safety factors. skpharmteco.com Bio-based solvents, derived from renewable resources like plants, offer advantages such as lower toxicity and biodegradability. numberanalytics.comsigmaaldrich.com

Below is a table of sustainable solvents and their relevant properties.

Interactive Data Table: Comparison of Sustainable Solvents| Solvent | Source/Type | Key Advantages | Potential Applications in Synthesis |

|---|---|---|---|

| Water | Universal | Non-toxic, non-flammable, inexpensive. researchgate.net | Hydrophilic reactions, certain catalytic processes. researchgate.net |

| Ethanol | Bio-based sigmaaldrich.com | Renewable, biodegradable, low toxicity. sigmaaldrich.com | General solvent, recrystallization. researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based wiley.com | Higher boiling point than THF, forms no explosive peroxides. | Grignard reactions, metal hydride reductions. |

| Cyrene™ | Bio-based wiley.com | High polarity, biodegradable, derived from cellulose. | Replacement for DMF and NMP. |

| Supercritical CO₂ | Supercritical Fluid acs.org | Non-toxic, non-flammable, tunable properties, easy removal. researchgate.net | Extractions, reactions where product separation is key. researchgate.net |

| Deep Eutectic Solvents (DESs) | Ionic Liquid Analogue acs.org | Low volatility, non-flammable, often biodegradable. numberanalytics.comwiley.com | Catalysis, nanoparticle synthesis. |

Atom Economy

Introduced by Barry Trost, the concept of atom economy is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.commonash.edu A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com

Calculation:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy. jocpr.com In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy.

To illustrate, consider two hypothetical routes to this compound:

"Green" Route (Higher Atom Economy): A more ideal pathway would involve the direct catalytic oxidation and formylation of a readily available precursor like p-xylene (B151628) in a single step or a tandem reaction sequence. For example, the liquid-phase air oxidation of toluene (B28343) derivatives to produce benzoic acids is an industrial process with high atom economy. alfa-chemistry.com A direct C–H formylation of 2,5-dimethylbenzoic acid would similarly maximize the incorporation of atoms into the final product.

By prioritizing reactions with high atom economy, chemists can design more efficient and environmentally responsible syntheses. monash.edu

Investigation of Synthetic Reaction Mechanisms Leading to this compound

The synthesis of this compound involves introducing a formyl group (-CHO) onto a 2,5-dimethylbenzoic acid scaffold. The reaction mechanism is dictated by the chosen synthetic route and the directing effects of the substituents on the aromatic ring. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The combined influence strongly favors electrophilic substitution at the C-4 position, which is para to the methyl group at C-1 and ortho to the methyl group at C-2, while also being meta to the carboxylic acid group.

Plausible Synthetic Pathways and Mechanisms

Several established organic reactions can be considered for the synthesis of this compound.

Vilsmeier-Haack Formylation: This is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.org The reaction of 2,5-dimethylbenzoic acid with a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), would likely proceed via an electrophilic aromatic substitution mechanism. nih.gov

Mechanism:

Formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃.

Nucleophilic attack by the electron-rich aromatic ring of 2,5-dimethylbenzoic acid on the Vilsmeier reagent, forming a sigma complex (arenium ion). The C-4 position is the most likely site of attack due to the directing effects of the methyl groups.

Rearomatization of the ring through the loss of a proton.

Hydrolysis of the resulting iminium salt to yield the final aldehyde, this compound.

Friedel-Crafts Acylation followed by Reduction/Oxidation: An alternative route involves the Friedel-Crafts acylation of a suitable precursor like m-xylene (B151644), followed by functional group manipulations. For instance, acylation of m-xylene can lead to a dimethyl acetophenone (B1666503) derivative. Subsequent steps could involve oxidation of one methyl group to a carboxylic acid and the other to a formyl group, though achieving such selectivity can be challenging. A method for preparing 2,4-dimethylbenzoic acid involves the Friedel-Crafts reaction between m-xylene and oxalyl chloride. orgsyn.org A similar strategy could potentially be adapted.

Oxidation of a Precursor: A common industrial approach for producing substituted benzoic acids is the catalytic oxidation of alkylbenzenes. alfa-chemistry.comgoogle.com A plausible precursor for this compound would be 2,5-dimethyl-4-methylbenzoic acid (not a common starting material) or 4-(hydroxymethyl)-2,5-dimethylbenzoic acid. The selective oxidation of the hydroxymethyl group to an aldehyde would be required.

Metalation-Formylation: Directed ortho-metalation is a powerful tool for regioselective functionalization. However, for the target molecule, the desired substitution is not ortho to the primary directing group (the carboxylic acid). A tandem reaction involving directed metalation has been used to synthesize other substituted benzaldehydes. liberty.edu

The table below summarizes potential reaction mechanisms.

Interactive Data Table: Potential Synthetic Reactions and Mechanistic Features

| Reaction Name | Reagents | Key Intermediate | Mechanistic Class |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ wikipedia.orgnih.gov | Chloroiminium ion, Sigma complex | Electrophilic Aromatic Substitution |

| Gattermann Reaction | HCN, HCl, Lewis Acid wikipedia.org | Formimidoyl cation, Sigma complex | Electrophilic Aromatic Substitution |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ wikipedia.org | Dichloromethyl cation | Electrophilic Aromatic Substitution |

| Metalation/Formylation | Organolithium reagent, DMF liberty.eduresearchcommons.org | Aryllithium species | Nucleophilic Addition |

| Photoredox Catalysis | Photocatalyst, Light, Formyl source nih.gov | Acyl radical nih.gov | Radical Addition/Substitution |

A proposed mechanism for the Vilsmeier-Haack formylation of 2,5-dimethylbenzoic acid is detailed below.

Chemical Reactivity and Mechanistic Investigations of 4 Formyl 2,5 Dimethylbenzoic Acid

Reactivity Profiles of the Formyl Group in the Context of Carboxylic Acid Functionality

The presence of a carboxylic acid on the same aromatic scaffold significantly influences the reactivity of the formyl group. The electron-withdrawing nature of the carboxyl group can modulate the electrophilicity of the aldehyde, while the potential for intramolecular interactions can lead to unique reaction pathways.

The formyl group of 4-Formyl-2,5-dimethylbenzoic acid is a prime site for condensation reactions, particularly for the formation of imines, which are key intermediates in various cyclization reactions. The Povarov reaction, a formal [4+2] cycloaddition, is a powerful method for synthesizing substituted quinolines. wikipedia.org The reaction typically involves a Lewis acid-catalyzed cycloaddition between an aromatic imine and an electron-rich alkene. wikipedia.orgjst.org.in

The general mechanism begins with the condensation of an aromatic aldehyde and an aniline (B41778) to form a Schiff base (imine). wikipedia.org In the case of this compound, this imine intermediate would then be activated by a Lewis acid, enhancing its electrophilicity. This activation facilitates the attack by an electron-rich alkene, such as an enol ether or enamine, leading to a carbocationic intermediate that subsequently undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroquinoline ring system. wikipedia.org Subsequent elimination steps can yield the fully aromatic quinoline.

The substituents on the this compound-derived imine would play a crucial role. The electron-withdrawing carboxylic acid group is expected to increase the reactivity of the imine towards the nucleophilic alkene, potentially accelerating the reaction. A variety of components could theoretically be employed in a Povarov-type reaction starting from this compound.

| Amine Component (for imine formation) | Alkene Component (Electron-Rich) | Potential Product Scaffold | Lewis Acid Catalyst (Example) |

|---|---|---|---|

| Aniline | Ethyl vinyl ether | Substituted Tetrahydroquinoline | Boron trifluoride (BF₃·OEt₂) |

| p-Methoxyaniline | 2,3-Dihydrofuran | Fused Polycyclic Tetrahydroquinoline | Ytterbium triflate (Yb(OTf)₃) |

| p-Nitroaniline | N-vinylpyrrolidinone | Substituted Tetrahydroquinoline | Indium chloride (InCl₃) |

| 2-Aminopyridine | Styrene | Substituted Tetrahydroquinoline | Scandium triflate (Sc(OTf)₃) |

The distinct chemical properties of the aldehyde and carboxylic acid groups allow for their selective transformation under controlled conditions.

Selective Oxidation: The formyl group can be selectively oxidized to a second carboxylic acid group, yielding 2,5-dimethylterephthalic acid, without affecting the existing carboxyl moiety. While strong oxidants would oxidize the methyl groups as well, several chemoselective methods are available. Biocatalytic approaches using aldehyde dehydrogenases (ALDHs) offer high selectivity for aldehyde oxidation under mild conditions (pH 8.5, 40 °C), leaving other potentially oxidizable groups untouched. nih.gov Another modern approach involves using potassium tert-butoxide (KOtBu) as both a reagent and an oxygen source, which has been shown to be highly chemoselective for the oxidation of aromatic aldehydes. rsc.orgresearchgate.netrsc.org Traditional methods using reagents like silver oxide (Ag₂O) can also achieve this transformation.

Selective Reduction: Conversely, the aldehyde group can be selectively reduced to a hydroxymethyl group in the presence of the carboxylic acid. The aldehyde is inherently more susceptible to nucleophilic attack by hydride reagents than the carboxylic acid. Reagents like sodium borohydride (B1222165) (NaBH₄) at low temperatures can typically achieve this selective reduction. The resulting product would be 4-(hydroxymethyl)-2,5-dimethylbenzoic acid. More vigorous reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the aldehyde and the carboxylic acid.

| Transformation | Reagent/Catalyst | Expected Product | Reference |

|---|---|---|---|

| Selective Oxidation | Potassium tert-butoxide (KOtBu) | 2,5-Dimethylterephthalic acid | rsc.orgrsc.org |

| Selective Oxidation | Aldehyde Dehydrogenase (ALDH) | 2,5-Dimethylterephthalic acid | nih.gov |

| Selective Oxidation | Selenium/H₂O₂ | 2,5-Dimethylterephthalic acid | nih.gov |

| Selective Reduction | Sodium borohydride (NaBH₄) | 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid |

Chemical Transformations Involving the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a range of chemical modifications, including esterification, amidation, and decarboxylation.

To selectively perform esterification or amidation on the carboxylic acid without interference from the reactive aldehyde group, an orthogonal protecting group strategy is necessary. jocpr.comnih.gov This involves masking the aldehyde, typically as an acetal (B89532), which is stable to the conditions required for modifying the carboxylic acid but can be removed later under specific, non-interfering conditions. wikipedia.org

A plausible synthetic sequence is as follows:

Protection: The formyl group of this compound is protected by reacting it with a diol, such as ethylene (B1197577) glycol, under acidic catalysis to form a cyclic acetal. This protecting group is stable under basic and nucleophilic conditions used for amidation or esterification. wikipedia.org

Transformation: The carboxylic acid of the protected intermediate can then be converted to an ester via Fischer esterification (reaction with an alcohol and acid catalyst) or to an amide using coupling reagents (e.g., DCC, EDC) followed by an amine. numberanalytics.com

Deprotection: The acetal protecting group is removed by treatment with aqueous acid, regenerating the formyl group and yielding the final ester or amide product. wikipedia.org

This orthogonal approach ensures high selectivity and is a cornerstone of complex molecule synthesis. jocpr.com

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Protection | Acetal formation | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene (B28343), Dean-Stark | 2-(2,5-Dimethyl-4-(1,3-dioxolan-2-yl)phenyl)acetic acid |

| 2. Amidation | Amide bond formation | 1. SOCl₂; 2. Benzylamine | N-Benzyl-2-(2,5-dimethyl-4-(1,3-dioxolan-2-yl)phenyl)acetamide |

| 3. Deprotection | Acetal hydrolysis | Aqueous HCl, Acetone | N-Benzyl-2-(4-formyl-2,5-dimethylphenyl)acetamide |

The removal of the carboxyl group as carbon dioxide (CO₂) from an aromatic ring is a synthetically useful transformation. numberanalytics.com Direct thermal decarboxylation of aromatic carboxylic acids typically requires very high temperatures. wikipedia.org However, the reaction can be facilitated by catalysts.

Catalytic Decarboxylation: Transition metal catalysts, particularly those based on copper and palladium, are effective for the decarboxylation of aromatic carboxylic acids under milder conditions than thermal methods. tandfonline.comnih.gov Copper-catalyzed reactions often proceed through the formation of a copper carboxylate complex. tandfonline.comrsc.org The presence of electron-withdrawing groups, such as the formyl group in the target molecule, can facilitate decarboxylation. rsc.org The reaction mechanism can involve the ejection of CO₂ to form an aryl-copper intermediate, which is then protonated by a solvent or other proton source to give the final product, 2,5-dimethylbenzaldehyde (B165460). rsc.orgrsc.org Palladium-catalyzed protocols have also been developed and are particularly efficient for electron-rich aromatic acids. nih.gov

Factors Affecting Reactivity:

Catalyst: Copper(I) salts are commonly used. The choice of ligands can also influence the reaction efficiency.

Temperature: While lower than uncatalyzed reactions, temperatures are often still elevated (e.g., >130 °C). rsc.org

Substituents: The electronic nature of the ring substituents plays a key role. The two electron-donating methyl groups on this compound might slightly hinder decarboxylation compared to rings with only electron-withdrawing groups, but the ortho-substituents can also introduce steric strain that favors the reaction. rsc.org

| Method | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Thermal | High temperature (>200 °C) | No catalyst needed | Harsh conditions, low functional group tolerance | wikipedia.org |

| Copper-Catalyzed | Cu(I) or Cu(II) salt, high temperature (130-160 °C), base | Lower temperature than thermal, good for electron-deficient acids | Requires metal catalyst, can still require high heat | tandfonline.comrsc.org |

| Palladium-Catalyzed | Pd catalyst, ligand, base, solvent | Mild conditions for some substrates | Expensive catalyst, sensitive to air/moisture | nih.gov |

| Biocatalytic (Enzymatic) | prFMN-dependent enzymes, mild aqueous conditions | High selectivity, environmentally benign | Limited substrate scope, enzyme availability | acs.org |

Aromatic Ring Functionalization and Substitution Patterns in this compound

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. The outcome of such a reaction depends on the interplay between the activating and deactivating nature of these groups. libretexts.org

The substituents are:

-COOH (at C1): Deactivating and meta-directing. organicchemistrytutor.com

-CH₃ (at C2): Activating and ortho, para-directing.

-CHO (at C4): Deactivating and meta-directing. libretexts.org

-CH₃ (at C5): Activating and ortho, para-directing.

The available positions for substitution are C3 and C6. We can analyze the directing effects on these positions:

Position C3: This position is ortho to the C2-methyl group (activating), meta to the C1-carboxyl group (directing), meta to the C5-methyl group, and ortho to the C4-formyl group.

Position C6: This position is ortho to the C5-methyl group (activating), para to the C2-methyl group (activating), meta to the C4-formyl group (directing), and ortho to the C1-carboxyl group.

Predicted Reactivity: The combined effect of two activating methyl groups will likely overcome the deactivating effect of the formyl and carboxyl groups, making the ring moderately reactive towards EAS. The directing influences are summarized below.

| Substituent | Type | Directing Effect on C3 | Directing Effect on C6 |

|---|---|---|---|

| -COOH (at C1) | Deactivating, Meta-Director | Favorable (meta) | Unfavorable (ortho) |

| -CH₃ (at C2) | Activating, Ortho/Para-Director | Favorable (ortho) | Favorable (para) |

| -CHO (at C4) | Deactivating, Meta-Director | Unfavorable (ortho) | Favorable (meta) |

| -CH₃ (at C5) | Activating, Ortho/Para-Director | Unfavorable (meta) | Favorable (ortho) |

| Overall Prediction | Possible, but less favored | Major Product |

Based on this analysis, electrophilic substitution is most likely to occur at the C6 position . This position benefits from the activating ortho effect of the C5-methyl group, the para effect of the C2-methyl group, and the meta-directing effect of the C4-formyl group. Position C3 is only strongly activated by one methyl group and is ortho to two deactivating groups, making it a less likely site of attack. Therefore, reactions like nitration or halogenation would be expected to yield the 6-substituted product as the major isomer.

In-depth Mechanistic Elucidation and Kinetic Studies of Reactions Involving this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no specific studies available that provide in-depth mechanistic elucidation or detailed kinetic data for reactions involving this compound. Research focusing on the precise reaction pathways, transition states, and quantitative analysis of reaction rates for this particular compound is not present in the surveyed resources.

While the general reactivity of the functional groups present in this compound—the carboxylic acid and the aldehyde—is well-established in organic chemistry, specific mechanistic and kinetic investigations on this molecule have not been published. For instance, the aldehyde group would be expected to undergo nucleophilic addition reactions, and the carboxylic acid group can participate in esterification or acid-base reactions. However, without specific research on this compound, any discussion of reaction mechanisms or presentation of kinetic data would be speculative and fall outside the scope of this fact-based article.

Similarly, searches for analogous reactivity in closely related isomers did not yield specific mechanistic or kinetic data that could be reliably extrapolated to this compound. The electronic and steric effects of the two methyl groups at the 2- and 5-positions would undoubtedly influence the reactivity of both the formyl and carboxyl groups in a unique manner, making direct comparisons to other isomers unreliable without dedicated studies.

Therefore, the creation of detailed research findings and interactive data tables for this specific subsection is not possible at this time due to the absence of primary scientific literature on the topic.

Derivatization and Molecular Modification Strategies Utilizing 4 Formyl 2,5 Dimethylbenzoic Acid

Construction of Complex Molecular Architectures and Functionalized Heterocycles

The presence of two distinct reactive groups in 4-formyl-2,5-dimethylbenzoic acid makes it an ideal building block for constructing intricate molecular architectures, including functionalized heterocycles and polymeric materials.

Synthesis of Novel Heterocyclic Scaffolds Incorporating the this compound Motif

The dual functionality of this compound allows for its participation in a variety of cyclization reactions to form heterocyclic systems. The aldehyde group can react with nucleophiles such as amines and hydrazines, while the carboxylic acid can be converted into esters, amides, or acid chlorides, which can then undergo further reactions.

For instance, condensation of the aldehyde group with a hydrazine (B178648) derivative, followed by intramolecular reaction with the carboxylic acid moiety (or a derivative thereof), can lead to the formation of various nitrogen-containing heterocycles. One general approach involves the cobalt-catalyzed synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. acs.org While not specifically demonstrated for this compound, this method could theoretically be adapted.

Another strategy could involve a multi-component reaction. For example, the aldehyde could undergo a reaction with an amine and another component in a single pot to construct complex heterocyclic systems. The Vilsmeier-Haack reagent has been used to synthesize formyl pyrazoles from hydrazones, which can then be used to create more complex structures. nih.gov

The reaction of 4-formylbenzoic acid with dihydrolevoglucosenone has been shown to produce exo-cyclic enones. unc.edu This type of reaction, applied to this compound, could lead to the formation of novel chiral heterocyclic structures derived from carbohydrates.

Furthermore, the formation of a Schiff base by reacting the formyl group with a suitable amine, such as o-aminothiophenol, can be a precursor to metal complexes with interesting electrochemical properties. A patent has described the synthesis of a nickel complex from a Schiff base derived from 4-formylbenzoic acid. rsc.org

The following table summarizes potential heterocyclic scaffolds that could be synthesized from this compound based on known synthetic methodologies for similar bifunctional molecules.

| Heterocyclic Scaffold | Potential Synthetic Strategy | Key Reactants with this compound |

| 1,3,4-Oxadiazole | Cobalt-catalyzed reaction of the carboxylic acid with a diazo compound and N-isocyaniminotriphenylphosphorane. acs.org | Diazo compounds, N-isocyaniminotriphenylphosphorane |

| Pyrazole (B372694) | Reaction of a hydrazone derivative of the aldehyde with the Vilsmeier-Haack reagent. nih.gov | Hydrazine, Vilsmeier-Haack reagent |

| Exo-cyclic Enone | Aldol condensation of the aldehyde with a cyclic ketone. unc.edu | Dihydrolevoglucosenone |

| Schiff Base Metal Complex | Condensation of the aldehyde with an amino-thiophenol followed by complexation with a metal salt. rsc.org | o-Aminothiophenol, Nickel acetate |

| N-Heterocycles | Radical-polar crossover annulation using bifunctional sulfilimines. nih.govnih.gov | Sulfilimines |

Strategic Integration of this compound into Extended Polymeric Frameworks and Precursor Materials

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers. The carboxylic acid group can participate in polycondensation reactions, while the aldehyde group can be used for post-polymerization modifications or to create cross-linked networks.

Polyesters and Polyamides: The carboxylic acid functionality allows for the synthesis of polyesters and polyamides through polycondensation with diols and diamines, respectively. nih.gov The resulting polymers would possess a pendant aldehyde group for every repeating unit containing the this compound monomer. These aldehyde groups can then be used for further functionalization, for example, by reacting them with amines to form Schiff bases or by reducing them to hydroxyl groups. This approach is analogous to the use of 2,5-furandicarboxylic acid (FDCA), a bio-based dicarboxylic acid, in the synthesis of functional polyesters and polyamides. acs.orgnih.govnih.govnih.govpsu.edu

Cross-linked Polymers: The aldehyde group can also be utilized to form cross-linked polymers. For instance, the polymer chains containing the pendant aldehyde groups can be reacted with a suitable cross-linking agent that has at least two functional groups capable of reacting with aldehydes, such as a diamine or a dihydrazide. This would lead to the formation of a three-dimensional network structure, which can significantly enhance the thermal and mechanical properties of the material.

The following table outlines the potential applications of this compound in polymer synthesis.

| Polymer Type | Synthetic Strategy | Potential Properties and Applications |

| Functional Polyesters | Polycondensation of the carboxylic acid with a diol. | Thermoplastics with pendant aldehyde groups for post-functionalization. |

| Functional Polyamides | Polycondensation of the carboxylic acid with a diamine. | High-performance materials with modifiable side chains. |

| Cross-linked Polymers | Reaction of the pendant aldehyde groups in a pre-formed polymer with a cross-linking agent. | Thermosetting materials with enhanced thermal and mechanical stability. |

Chiral Derivatization and Asymmetric Synthetic Applications

This compound can be a valuable tool in asymmetric synthesis, either as a prochiral starting material or as a scaffold that can be derivatized with chiral auxiliaries.

Chiral Derivatization: The carboxylic acid and aldehyde functionalities can be reacted with enantiomerically pure chiral derivatizing agents to form diastereomers. These diastereomers, having different physical properties, can then be separated using techniques like chromatography or crystallization. libretexts.orgnih.govchiralpedia.com

For the carboxylic acid group, chiral amines are commonly used as resolving agents to form diastereomeric salts. libretexts.orgwikipedia.org After separation, the pure enantiomer of the acid can be recovered. Similarly, the carboxylic acid can be converted into a diastereomeric amide or ester by reacting it with a chiral amine or alcohol, respectively. acs.org

The aldehyde group can also be a site for chiral derivatization. For example, it can be reacted with a chiral hydrazine to form a diastereomeric hydrazone.

Asymmetric Synthetic Applications: The aldehyde group in this compound can participate in various enantioselective reactions. For instance, enantioselective allylation of aldehydes with allyltrimethylsilane, catalyzed by a chiral oxazaborolidinium ion, can produce chiral homoallylic alcohols with high enantiomeric excess. acs.org Asymmetric catalysis using aromatic aldehydes as chiral α-alkoxyalkyl anions has also been developed, providing a route to chiral secondary alcohol derivatives. acs.orgnih.govacs.org

Furthermore, enantioselective α-oxidation of aldehydes can be achieved using a combination of copper and organic catalysis, leading to the formation of α-hydroxy aldehydes. nih.gov These chiral products can then be further elaborated into other valuable chiral molecules.

The following table provides an overview of the potential chiral derivatization and asymmetric synthetic applications of this compound.

| Functional Group | Application | Method | Potential Chiral Product |

| Carboxylic Acid | Chiral Resolution | Formation of diastereomeric salts with a chiral amine. libretexts.orgwikipedia.org | Enantiomerically pure this compound |

| Chiral Derivatization | Formation of diastereomeric amides with a chiral amine. nih.gov | Separable diastereomeric amides | |

| Aldehyde | Asymmetric Allylation | Catalytic reaction with an allylating agent and a chiral catalyst. rsc.orgacs.org | Chiral homoallylic alcohol |

| Asymmetric α-Oxidation | Synergistic copper and organic catalysis. nih.gov | Chiral α-hydroxy aldehyde | |

| Asymmetric Synthesis | Use as a chiral α-alkoxyalkyl anion precursor. acs.orgnih.govacs.org | Chiral silyl-protected secondary alcohol |

Applications in Advanced Organic Synthesis and Material Science Precursors

4-Formyl-2,5-dimethylbenzoic Acid as a Fundamental Building Block in Specialized Synthesis

The reactivity of this compound makes it an ideal starting material for the construction of intricate organic molecules, including those with significant biological activity and those designed for supramolecular chemistry.

Precursor in the Synthesis of Analogue Natural Products and Bioactive Compounds (e.g., lichen depsides, phthalides)

The structural motif of a substituted benzoic acid is central to many natural products. While direct synthesis of specific natural products using this compound is not extensively documented, its utility as a precursor for analogous compounds is clear based on established synthetic routes for similar molecules.

For instance, the synthesis of lichen depsides, which are dimeric esters of phenolic carboxylic acids, often involves the coupling of two substituted benzoic acid units. A notable example is the total synthesis of pseudocyphellarin A and B, where a key intermediate is 3-formyl-2,4-dihydroxy-5,6-dimethylbenzoic acid. researchgate.net This highlights the importance of formyl-substituted benzoic acids in constructing the complex structures of depsides. By analogy, this compound could serve as a crucial A-ring or B-ring precursor in the synthesis of novel, non-natural depside analogues, allowing for systematic variations in substitution patterns to explore their biological activities.

Similarly, phthalides (isobenzofuranones) are another class of bioactive compounds for which this compound is a logical precursor. General synthetic strategies for phthalides include the intramolecular cyclization of 2-formylarylcarboxylic acids or their derivatives. organic-chemistry.orgmdpi.com A common method involves the conversion of 2-formyl-arylketones into 3-substituted phthalides. organic-chemistry.org The 4-formyl group of this compound can be readily transformed into a variety of functional groups that can then participate in cyclization reactions to form the phthalide (B148349) ring system.

Table 1: Potential Synthetic Applications in Bioactive Compound Synthesis

| Bioactive Compound Class | Relevant Synthetic Strategy | Role of this compound |

| Lichen Depside Analogues | Esterification of two phenolic carboxylic acid units. | Can act as either the A-ring or B-ring precursor. |

| Phthalide Derivatives | Intramolecular cyclization of a 2-substituted benzoic acid. | The formyl group can be modified to facilitate cyclization. |

Role in the Design and Construction of Supramolecular Systems (e.g., cyclophanes, molecular cages, host-guest complexes)

Supramolecular chemistry relies on the self-assembly of molecules through non-covalent interactions to form larger, functional structures. nih.gov The defined geometry and multiple functional groups of this compound make it an excellent candidate for the design of components for such systems.

Cyclophanes are molecules containing a bridged aromatic ring, and their synthesis often involves the reaction of aromatic aldehydes with other difunctionalized molecules. The aldehyde group of this compound can participate in reactions like imine condensation or Wittig-type reactions to form the bridging chains characteristic of cyclophanes. The carboxylic acid group can be used to introduce further functionality or to direct the self-assembly process through hydrogen bonding.

The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, can be applied to systems derived from this compound. nih.govrsc.org By incorporating this compound into larger macrocyclic or cage-like structures, cavities can be created that are lined with specific functional groups, allowing for the selective binding of guest molecules. The dimethyl-substituted aromatic ring can contribute to the hydrophobic character of the cavity, while the carboxylic acid and formyl-derived groups can provide specific interaction sites. This allows for the construction of molecular cages and host-guest complexes with tailored recognition properties. nih.govrsc.org

Integration into Precursors for Advanced Materials (excluding material properties)

The same features that make this compound a valuable building block in organic synthesis also allow for its use as a precursor for advanced materials. Its rigid aromatic core and reactive functional groups enable its incorporation into extended, porous, and photoactive structures.

Linker and Node Components for Covalent Organic Frameworks (COFs) and Related Extended Structures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined, periodic structures. tcichemicals.comnih.govresearchgate.net They are constructed from molecular building blocks, known as linkers or monomers, that are connected by strong covalent bonds. tcichemicals.com The geometry of the linkers dictates the topology and porosity of the resulting COF.

Aldehyde-functionalized molecules are among the most common linkers used in the synthesis of imine-linked COFs, which are known for their high chemical stability. tcichemicals.com The reaction of a polyfunctional aldehyde with a polyfunctional amine leads to the formation of a porous, crystalline network. This compound, with its aldehyde group, can act as a monotopic linker, effectively capping the pores or introducing specific functionality into the COF structure. Alternatively, it can be chemically modified to introduce additional reactive sites, transforming it into a di- or tritopic linker for the construction of the framework itself. The presence of the carboxylic acid group offers a handle for post-synthetic modification of the COF, allowing for the introduction of new functionalities. tcichemicals.com

Table 2: Potential Role in Covalent Organic Framework (COF) Synthesis

| COF Component | Function of this compound | Resulting Feature |

| Monotopic Linker | Pore capping or functionalization. | Modified pore environment and properties. |

| Precursor to Multitopic Linker | Chemical modification to add more reactive sites. | Forms the structural backbone of the COF. |

| Post-Synthetic Modification | The carboxylic acid group as a reactive handle. | Introduction of new functionalities after COF formation. |

Synthesis of Components for Optoelectronic Devices and Photoactive Materials (e.g., photocages, chromophores)

The synthesis of molecules for optoelectronic applications often requires building blocks with specific electronic and photophysical properties. The aromatic nature of this compound, combined with its reactive handles, allows for its incorporation into larger conjugated systems that can function as chromophores or components of photoactive materials.

Chromophores are the parts of a molecule responsible for its color. By reacting the aldehyde or carboxylic acid group of this compound with other conjugated systems, new and extended chromophores can be synthesized. For example, the synthesis of novel chromophores containing a benzoic acid moiety has been reported, highlighting the utility of this structural class in creating photoactive molecules. techscience.com

Photocages are molecules that can be used to "cage" a biologically active substance, which is then released upon exposure to light. The synthesis of photocages often involves the use of ortho-nitrobenzyl or related photolabile protecting groups. While not a direct component of the photolabile group itself, this compound can be used to construct the scaffold of the caged compound, with the formyl and carboxylic acid groups providing attachment points for the photolabile group and the molecule to be released.

Theoretical and Computational Chemistry Studies of 4 Formyl 2,5 Dimethylbenzoic Acid

Electronic Structure Analysis and Prediction of Reactivity via Quantum Chemical Methods (e.g., DFT, FMO theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For 4-Formyl-2,5-dimethylbenzoic acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would provide insights into the distribution of electron density and the nature of its molecular orbitals. researchgate.netresearchgate.net

The presence of both an electron-withdrawing formyl group and a carboxyl group, along with electron-donating methyl groups, creates a complex electronic environment on the benzene (B151609) ring. The formyl and carboxyl groups are deactivating and meta-directing in electrophilic aromatic substitution, while the methyl groups are activating and ortho-, para-directing. libretexts.orgmasterorganicchemistry.com The interplay of these competing effects will dictate the molecule's reactivity.

Frontier Molecular Orbital (FMO) Theory

FMO theory provides a simplified yet powerful model for predicting reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are crucial for understanding chemical reactions.

HOMO: For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the electron-rich regions influenced by the methyl groups. This orbital would be the primary site for electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the electron-deficient formyl and carboxyl groups, making these sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. For substituted benzoic acids, this gap can be influenced by the nature and position of the substituents. vjst.vnresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Analog-Based)

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 to -7.5 | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 to -2.5 | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.0 to 6.0 | The energy difference between the HOMO and LUMO, related to the molecule's kinetic stability and reactivity. |

Note: These values are estimations based on computational studies of similar substituted aromatic compounds and may vary depending on the specific computational method and level of theory used.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in the formyl and carboxyl substituents necessitates a thorough conformational analysis to identify the most stable geometries of this compound.

The rotation of the formyl and carboxyl groups relative to the benzene ring will be governed by a balance of steric and electronic effects. It is expected that the planar conformations, where the formyl and carboxyl groups are coplanar with the benzene ring, will be the most stable due to favorable π-conjugation. However, steric hindrance from the adjacent methyl groups could lead to non-planar, twisted conformations being energetically accessible or even preferred. rsc.org The rotational barrier for a formyl group on a benzene ring can be significant, influencing the conformational landscape. nih.gov

Molecular Dynamics (MD) Simulations

Table 2: Predicted Key Dihedral Angles for Low-Energy Conformers of this compound

| Dihedral Angle | Predicted Range (degrees) | Description |

| O=C-C-C (Formyl) | 0 ± 20 or 180 ± 20 | Describes the orientation of the formyl group relative to the benzene ring. Planar or near-planar conformations are expected to be favored. |

| O=C-C-C (Carboxyl) | 0 ± 30 or 180 ± 30 | Describes the orientation of the carboxyl group relative to the benzene ring. Steric hindrance from the ortho-methyl group may lead to a larger deviation from planarity. |

Note: These are estimated ranges based on studies of similar substituted benzenes. The actual values would depend on the interplay of steric and electronic effects within the molecule.

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energy barriers.

For this compound, several types of reactions could be computationally explored:

Electrophilic Aromatic Substitution: The directing effects of the substituents would be a key focus. While the methyl groups activate the ring towards electrophilic attack at the ortho and para positions, the formyl and carboxyl groups deactivate the ring and direct incoming electrophiles to the meta positions. Computational studies could predict the most likely sites of substitution by calculating the energies of the intermediate carbocations (Wheland intermediates). masterorganicchemistry.com

Reactions of the Formyl Group: The formyl group can undergo various reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic addition. Computational modeling could elucidate the mechanisms of these transformations, including the structures of transition states and the associated energy barriers. wikipedia.org

Reactions of the Carboxyl Group: The carboxyl group can undergo esterification, amidation, or reduction. Theoretical studies can provide detailed mechanistic insights into these reactions.

By mapping the potential energy surface for a given reaction, computational chemistry can provide a quantitative understanding of the reaction's feasibility and selectivity. wikipedia.org

Prediction of Spectroscopic Signatures for Research and Characterization Purposes

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy

DFT calculations can provide reliable predictions of 1H and 13C NMR chemical shifts. nih.govrsc.org For this compound, the predicted NMR spectra would show distinct signals for the aromatic protons, the methyl protons, the formyl proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the combined electronic effects of all three substituents.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (Analog-Based)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Carboxyl Proton | 10.0 - 13.0 | - |

| Formyl Proton | 9.5 - 10.5 | - |

| Aromatic Protons | 7.0 - 8.5 | 125 - 140 |

| Methyl Protons | 2.2 - 2.8 | 15 - 25 |

| Carboxyl Carbon | - | 165 - 175 |

| Formyl Carbon | - | 190 - 200 |

Note: These are approximate ranges based on typical values for similar functional groups and substituted benzenes. lumenlearning.comchemicalbook.com The exact chemical shifts will depend on the specific electronic environment within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the formyl and carboxyl groups. The O-H stretching of the carboxylic acid will appear as a broad band.

Table 4: Predicted Characteristic IR Absorption Frequencies (cm-1) for this compound

| Functional Group | Predicted Wavenumber (cm-1) | Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Characteristic broad absorption due to hydrogen bonding. lumenlearning.comlibretexts.org |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibration of the C-H bonds on the benzene ring. libretexts.org |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the methyl groups. |

| C=O Stretch (Formyl) | 1690 - 1715 | Carbonyl stretching of the aldehyde group. pressbooks.pubspcmc.ac.inlibretexts.org |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Carbonyl stretching of the carboxylic acid group, often overlapping with the formyl C=O. lumenlearning.compressbooks.pubspcmc.ac.in |

| C-C Stretch (Aromatic) | 1400 - 1600 | In-ring stretching vibrations of the benzene ring. libretexts.org |

Note: These are typical ranges for the specified functional groups. The exact positions of the absorption bands can be influenced by conjugation and intermolecular interactions.

Advanced Analytical Methodologies for Research on 4 Formyl 2,5 Dimethylbenzoic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of "4-Formyl-2,5-dimethylbenzoic acid". Advanced techniques in NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography provide detailed insights into its atomic connectivity, molecular weight, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are paramount for elucidating the precise structure of "this compound" in solution. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds such as other dimethylbenzoic acids and substituted benzaldehydes. chemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) would appear as a singlet at a downfield chemical shift, typically in the range of 9-10 ppm. The two aromatic protons would likely appear as distinct singlets or a set of doublets, depending on their coupling, in the aromatic region (7-8 ppm). The two methyl groups attached to the benzene (B151609) ring would each give rise to a singlet in the upfield region (around 2-3 ppm). The acidic proton of the carboxylic acid group would be observed as a broad singlet at a very downfield position (>10 ppm), and its exact chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information about all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the aldehyde group would resonate at the most downfield positions (typically >165 ppm). The aromatic carbons would appear in the range of 120-150 ppm, with the carbons attached to the substituents showing distinct chemical shifts. The two methyl carbons would be found in the upfield region of the spectrum (around 15-25 ppm).

Advanced 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule. COSY would show correlations between coupled protons, while HSQC would link protons to their directly attached carbons. HMBC would reveal long-range correlations between protons and carbons, which is crucial for confirming the substitution pattern on the aromatic ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic acid (-COOH) | >10 | broad singlet |

| Aldehyde (-CHO) | 9-10 | singlet |

| Aromatic H | 7-8 | singlets or doublets |

| Methyl (-CH₃) | 2-3 | singlets |

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of "this compound" with high accuracy and for studying its fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.

Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound. The high resolution of the instrument allows for the determination of the exact mass, which can be used to deduce the elemental formula. researchgate.net

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. For "this compound," characteristic fragments would be expected from the loss of the formyl group (-CHO), the carboxylic acid group (-COOH), or a methyl group (-CH₃). The fragmentation of benzaldehyde (B42025) typically shows a prominent peak for the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, and a similar fragment might be observed for this compound. massbank.eudocbrown.info The loss of water from the molecular ion is also a possibility. Analysis of these fragments helps to piece together the structure of the molecule. youtube.com

X-ray Crystallography: Single-crystal X-ray crystallography provides the definitive three-dimensional structure of "this compound" in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise spatial arrangement of all atoms, including bond lengths, bond angles, and intermolecular interactions. Studies on similar molecules, such as 2,6-dimethylbenzoic acid and 2,3-dimethylbenzoic acid, have revealed how steric hindrance from the methyl groups can cause the carboxyl group to rotate out of the plane of the benzene ring. iucr.orgiucr.org A similar effect would be expected for "this compound." Furthermore, X-ray crystallography can reveal how the molecules pack in the crystal lattice, including the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common feature in the crystal structures of benzoic acid derivatives. rsc.org

Chromatographic Methods for Complex Mixture Analysis and Purity Assessment in Research-Scale Syntheses

Chromatographic techniques are essential for separating "this compound" from complex reaction mixtures and for assessing its purity. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a particularly powerful method for this purpose.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique combines the high separation efficiency of UHPLC with the sensitive and selective detection capabilities of mass spectrometry.

Separation: UHPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. For the analysis of "this compound," a reversed-phase column (e.g., C18) would typically be used, with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from starting materials, byproducts, and other impurities.

Detection and Quantification: The mass spectrometer provides highly selective detection based on the mass-to-charge ratio of the ions. This is particularly useful for analyzing complex mixtures where interfering substances might co-elute with the target compound. By monitoring for the specific m/z of "this compound," it can be accurately quantified even in the presence of a complex matrix. The use of high-resolution mass spectrometry in conjunction with UHPLC further enhances the confidence in peak identification. protocols.ionih.gov Methods for the analysis of similar aromatic compounds by GC-QTOF MS have also been developed and could be adapted. chrom-china.com

Development of In-situ Analytical Techniques for Reaction Monitoring and Kinetic Profiling

The development of in-situ analytical techniques is crucial for gaining a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of "this compound." These techniques allow for real-time monitoring of the reaction progress without the need for sampling and quenching.

One common route to synthesize substituted benzaldehydes is through the oxidation of the corresponding dimethyl precursor. The kinetic profiling of the oxidation of 1,2-dimethylbenzene has been studied, providing insights into the reaction pathways and intermediates. researchgate.net Similar in-situ monitoring techniques could be applied to the synthesis of "this compound." For instance, spectroscopic methods such as ReactIR (in-situ FTIR) or Raman spectroscopy could be used to monitor the disappearance of reactants and the appearance of the product and any intermediates in real-time.

Another potential synthetic route could involve a Grignard reaction. The reaction of Grignard reagents with aldehydes and ketones is a well-established method for forming carbon-carbon bonds. libretexts.orgchemguide.co.uktcichemicals.comleah4sci.comyoutube.com In-situ monitoring of such reactions can provide valuable information on reaction initiation, conversion rates, and the formation of any byproducts.

Chemometric Approaches for Data Analysis and Correlation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of "this compound" research, chemometric approaches can be applied to analyze data from various analytical techniques and to establish correlations between the chemical structure and its properties.

Studies have demonstrated the use of chemometrics to analyze substituent effects on the properties of benzoic acids. cas.czepa.govcas.cz For example, by analyzing a large dataset of dissociation constants for substituted benzoic acids, it is possible to develop quantitative structure-property relationship (QSPR) models. These models can then be used to predict the acidity of "this compound" based on the electronic and steric effects of its substituents. The electron-withdrawing nature of the formyl group would be expected to increase the acidity of the benzoic acid, while the electron-donating methyl groups would decrease it. libretexts.org

Furthermore, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectroscopic data (e.g., from NMR or IR) to identify patterns and correlations that may not be apparent from a simple visual inspection of the data. nih.gov This can be particularly useful for quality control purposes, allowing for the rapid classification of samples based on their spectral fingerprints.

Future Research Directions and Emerging Trends in 4 Formyl 2,5 Dimethylbenzoic Acid Chemistry

Development of Novel Catalytic Systems for Highly Selective and Efficient Transformations

The future of chemical synthesis involving 4-Formyl-2,5-dimethylbenzoic acid will heavily rely on the development of advanced catalytic systems. The presence of two distinct functional groups, the aldehyde and the carboxylic acid, along with the steric hindrance from the methyl groups, necessitates catalysts with high selectivity.

Key Research Thrusts:

Chelation-Assisted Catalysis: The design of catalysts that can coordinate with either the carboxyl or formyl group can direct transformations to a specific site. For instance, transition-metal catalysts can be employed for C-H functionalization, where a directing group can guide the catalyst to a specific C-H bond on the aromatic ring. acs.orgresearchgate.net Research is ongoing to develop templates that can facilitate meta-C-H functionalization of benzoic acid derivatives, a traditionally challenging transformation. nih.gov

Photoredox and Nickel Catalysis: The synergistic combination of photoredox and nickel catalysis has emerged as a powerful tool for direct aldehyde C-H functionalization. nih.gov This approach could enable the arylation or alkylation of the formyl group in this compound under mild conditions.

Bifunctional Catalysts: For reactions involving both the aldehyde and carboxylic acid groups, bifunctional catalysts that can activate both functionalities simultaneously are highly desirable. For example, a catalyst could facilitate a tandem reaction where the aldehyde undergoes a condensation reaction and the carboxylic acid participates in an esterification or amidation. Recent advancements have seen the design of efficient bifunctional catalysts for converting syngas to lower olefins via methanol/dimethyl ether intermediates, showcasing the potential of this approach. rsc.org

A summary of potential catalytic approaches is presented in the table below:

| Catalytic Approach | Target Functionality | Potential Transformation |

| Chelation-Assisted Catalysis | Aromatic C-H bonds | Site-selective functionalization (e.g., olefination, acetoxylation) |

| Photoredox/Nickel Catalysis | Formyl C-H bond | Arylation, Alkylation |

| Bifunctional Catalysis | Formyl and Carboxyl groups | Tandem condensation/esterification or amidation reactions |

Exploration of Unconventional Reactivity Modes for Enhanced Derivatization

Moving beyond traditional transformations, future research will likely focus on uncovering and harnessing unconventional reactivity modes of this compound. This exploration could lead to the synthesis of novel and complex molecular architectures.

Emerging Areas of Interest:

Tandem and Cascade Reactions: The dual functionality of the molecule is ideal for designing tandem or cascade reactions. For example, a reaction could be initiated at the aldehyde group, followed by an intramolecular cyclization involving the carboxylic acid. The reaction of o-formylbenzoic acid with hydrazides, leading to cyclization into 3-acetoxyisoindoline-1-ones, serves as a precedent for such transformations. researchgate.netresearchgate.net

Dearomative Cycloadditions: Energy transfer-catalyzed dearomative cycloadditions of aromatic compounds are a frontier in organic synthesis. acs.org Exploring such reactions with this compound could provide access to three-dimensional molecular scaffolds with high C(sp³)-content.

Decarboxylative Functionalization: The carboxylic acid group can be used as a "traceless" directing group or as a precursor for other functionalities via decarboxylation. For instance, Ir-catalyzed C-H amidation of benzoic acids followed by protodecarboxylation allows for the introduction of meta- or para-amino groups. nih.gov

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery

The intricate nature of reactions involving this compound necessitates a deep mechanistic understanding for rational reaction design and optimization. The synergistic use of experimental and computational methods is becoming indispensable in this regard.

The Power of Synergy:

Elucidating Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, identify transition states, and predict the feasibility of different reaction pathways. researchgate.netnih.govcanterbury.ac.ukresearchgate.net This is particularly valuable for understanding the selectivity of catalytic reactions and the course of unconventional transformations. For example, DFT studies have been instrumental in understanding the mechanisms of NHC-catalyzed cycloadditions involving benzaldehydes. rsc.org

Predicting Reactivity and Selectivity: Computational models can help predict how the electronic effects of the formyl and carboxyl groups, along with the steric hindrance of the methyl groups, influence the reactivity of different positions on the aromatic ring. Information-theoretic quantities from DFT can be used to quantify the nucleophilicity and electrophilicity of different sites within the molecule. epa.govresearchgate.net

Guiding Catalyst Design: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity before their synthesis and experimental testing. This integrated approach has been successfully used to understand and improve various catalytic processes.

Advancement of Sustainable and Scalable Synthetic Methodologies for Industrial Research Applications

For this compound to find widespread application in industrial research, the development of sustainable and scalable synthetic routes is paramount.

Key Considerations for Industrial Synthesis:

Green Solvents and Reagents: Future synthetic methods will aim to replace hazardous solvents and reagents with more environmentally benign alternatives. For instance, reactions in water or the use of bio-based solvents are gaining traction. acs.orgnih.gov The use of oxygen as a green and inexpensive oxidant is a key feature of many industrial processes. scispace.com

Catalyst Recovery and Reuse: The development of heterogeneous catalysts or methods for the efficient recovery and recycling of homogeneous catalysts is crucial for reducing costs and waste.

From Biomass to Fine Chemicals: A long-term goal is the production of aromatic compounds from renewable feedstocks like biomass, which would significantly improve the sustainability of the chemical industry. europa.eunih.gov The commercial production of benzoic acid is achieved through the partial oxidation of toluene (B28343), a process that could be adapted for the synthesis of this compound from the corresponding substituted toluene. wikipedia.org

The table below summarizes key aspects of advancing sustainable synthesis:

| Sustainability Aspect | Approach | Example |

| Green Chemistry | Use of environmentally benign solvents and reagents. | Aqueous reaction media, oxidation with molecular oxygen. |

| Process Efficiency | Catalyst recovery and reuse. | Heterogeneous catalysis, development of robust recyclable catalysts. |

| Renewable Feedstocks | Synthesis from biomass or bio-derived platform molecules. | Oxidation of substituted toluenes derived from biomass. |

Q & A

Q. What are the recommended methods for synthesizing 4-Formyl-2,5-dimethylbenzoic acid with high purity?

- Methodological Answer : The synthesis typically involves bromination of a dimethylbenzoic acid precursor followed by formylation. For example, bromination at the 4-position (using reagents like NBS or Br₂) can introduce reactivity for subsequent formylation via Vilsmeier-Haack conditions (using POCl₃ and DMF). Purification is achieved through recrystallization from ethanol or methanol, yielding >95% purity. Analytical confirmation via melting point (e.g., 256°C ) and HPLC (retention time: ~8.2 min, C18 column) is critical .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the formyl proton at δ ~10.2 ppm and aromatic protons in the δ 7.5–8.0 ppm range. Carboxylic acid protons (if non-deuterated) appear at δ ~13 ppm .